![molecular formula C10H19N B1362824 (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane CAS No. 380228-03-5](/img/structure/B1362824.png)
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane, commonly known as (-)-Cytisine, is a natural alkaloid compound found in plants such as Laburnum anagyroides, Cytisus laburnum, and Sophora tomentosa. This compound has been used for centuries as a traditional medicine to treat various ailments, including respiratory diseases, and has recently gained attention for its potential therapeutic applications.
Applications De Recherche Scientifique
Overview
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is studied for its potential applications in various scientific domains. Although the direct studies on this specific compound are limited, the research on related octane compounds and octane boosters can provide insights into its potential applications and characteristics. Below are some studies on octane-related compounds and their implications which might be relevant.
Enhancing the Anti-knock Quality of Gasoline
A systematic review highlighted the introduction of promising components to enhance the anti-knock quality of gasoline. These components, including bioethanol, prenol, furan mixtures, dimate, and isooctene (di-isobutylene), were studied for their synergetic chemical, physical, mechanical, and environmental characteristics when mixed with low-octane hydrocarbon fractions. The development of these components aimed at producing environmentally friendly high-octane motor gasoline, potentially reducing harmful exhaust emissions without significant environmental impact (Abdellatief et al., 2021).
Risk Assessment for Combustion Products of Gasoline Additives
The risk assessment of the combustion products of gasoline additives, specifically Methylcyclopentadienyl manganese tricarbonyl (MMT), was conducted in Canada. The study focused on the potential health concerns from manganese oxides produced on combustion, given the known neurotoxicity of chronic inhalation of manganese. The assessment revealed that Mn derived from the combustion of MMT-containing gasoline is unlikely to represent a significant health risk to Canadians (Egyed & Wood, 1996).
Impact Assessment of Metal-Based Octane Boosters
An extensive literature review on the impact assessment of metal-based octane boosters, such as MMT and Ferrocene, was carried out. These additives have been used for many years but have raised concerns regarding their effects on engine components, emissions control systems performance, and durability, as well as health and environmental impacts. The review provided a comprehensive understanding of the impacts, including the detrimental effects on vehicle engine components and the emissions of metallic oxides on combustion, leading to health and environmental effects (Afotey, 2018).
Catalytic Reforming of Liquid Hydrocarbons
A review reported on the catalytic reforming of liquid hydrocarbon fuels, including iso-octane and toluene as surrogates of gasoline, for hydrogen production. The research demonstrated various supported transition metal formulations and developed catalysts with prolonged catalytic stability, higher activity, and sulfur tolerance ability for the reforming process of gasoline and diesel for hydrogen station and fuel processor system applications (Moon, 2011).
Ethanol Blends in Spark Ignition Engines
A critical review was conducted on ethanol blends in spark ignition (SI) engines, exploring ethanol's role as an octane booster and its potential engine thermal efficiency gain. The review addressed the octane rating and octane index of gasoline fuels, the effectiveness of using ethanol as an octane booster, and the impact of ethanol blends on the vehicle mileage range. This research is pertinent as it provides insights into how ethanol and potentially other octane boosters can be effectively used in modern transportation (Wang et al., 2017).
Propriétés
IUPAC Name |
(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKHUZTNLUGPB-PSASIEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](CC(C1)(C)C)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361435 |
Source


|
| Record name | (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380228-03-5 |
Source


|
| Record name | (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)

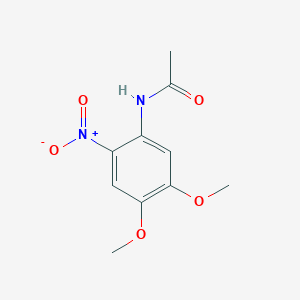
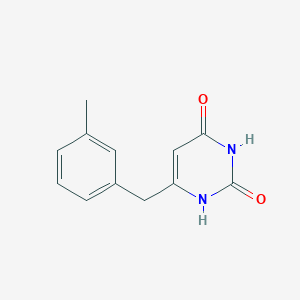
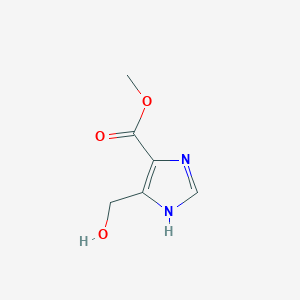
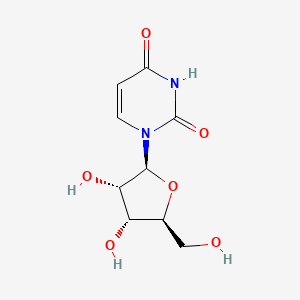
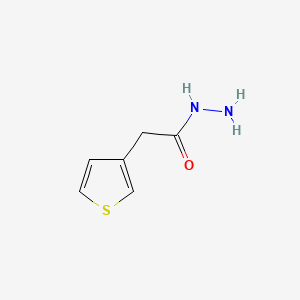
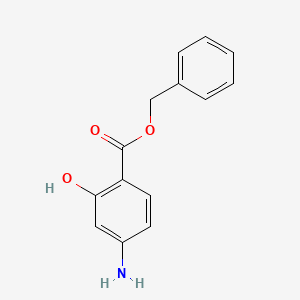

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)
![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)
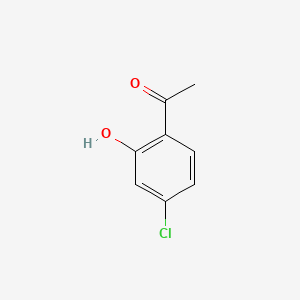

![(E)-4-[(5-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}-1-naphthyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1362767.png)